Physicochemical Comparison: 1H- vs. 2H-Isomer
The 1H-tautomer (CAS 53175-37-4) exhibits significantly different predicted physicochemical properties compared to the 2H-tautomer (CAS 151802-91-4). The 2H-isoindole-1,3-diamine has a predicted boiling point of 485.0±0.0 °C and a density of 1.4±0.0 g/cm³ . In contrast, the 1H-isoindole-1,3-diamine shows a predicted boiling point of 295.3±50.0 °C and a density of 1.43±0.1 g/cm³ .
| Evidence Dimension | Predicted Boiling Point |
|---|---|
| Target Compound Data | 295.3±50.0 °C (1H-isoindole-1,3-diamine) |
| Comparator Or Baseline | 485.0±0.0 °C (2H-isoindole-1,3-diamine) |
| Quantified Difference | Difference: ~190 °C (1H-isomer boils lower) |
| Conditions | Predicted values from computational models; actual experimental data not reported |
Why This Matters
The substantially lower boiling point of the 1H-isomer facilitates easier purification and handling under standard laboratory conditions, reducing energy and equipment costs for large-scale procurement.
